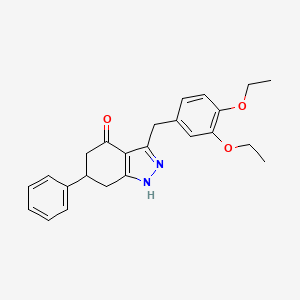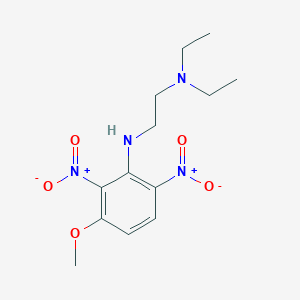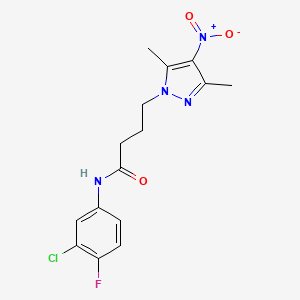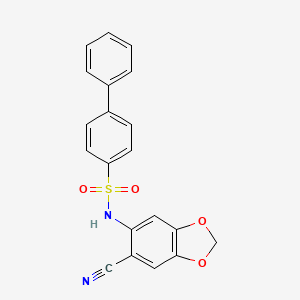
3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroindazole core substituted with phenyl and diethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Substitution Reactions: The phenyl and diethoxyphenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to modify the phenyl and diethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetone: Another related compound with distinct chemical properties and applications.
Uniqueness
3-[(3,4-Diethoxyphenyl)methyl]-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific substitution pattern and the presence of both phenyl and diethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C24H26N2O3/c1-3-28-22-11-10-16(13-23(22)29-4-2)12-19-24-20(26-25-19)14-18(15-21(24)27)17-8-6-5-7-9-17/h5-11,13,18H,3-4,12,14-15H2,1-2H3,(H,25,26) |
InChI Key |
OBUCJKDRAQOVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NNC3=C2C(=O)CC(C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11491900.png)

![5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491907.png)

![3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline](/img/structure/B11491919.png)
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11491938.png)
![3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B11491939.png)
![7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491944.png)
![3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11491949.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11491950.png)
![7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11491956.png)



